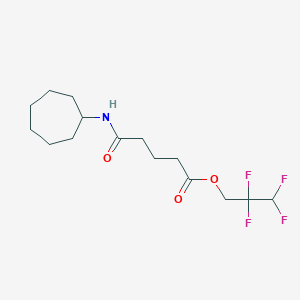![molecular formula C19H17ClN2O3 B12485823 N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12485823.png)
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction between 2-methyl-1H-indole-3-carbaldehyde and 2-(4-chlorophenoxy)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further reaction with an appropriate acylating agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chlorophenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 1H-Indole-3-carbaldehyde derivatives
- 2-(4-chlorophenoxy)ethylamine derivatives
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its unique combination of the indole and chlorophenoxy moieties. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C19H17ClN2O3 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-17(15-4-2-3-5-16(15)22-12)18(23)19(24)21-10-11-25-14-8-6-13(20)7-9-14/h2-9,22H,10-11H2,1H3,(H,21,24) |
Clave InChI |
UVDGYTVUKZYIOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCOC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485759.png)
![Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485762.png)
![4-(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)benzonitrile](/img/structure/B12485774.png)
![Propyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12485789.png)
![7-(furan-2-yl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12485790.png)
![3-[({2-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12485796.png)
![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12485815.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B12485834.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
